(E/Z)-Capsaicin-d3

Description

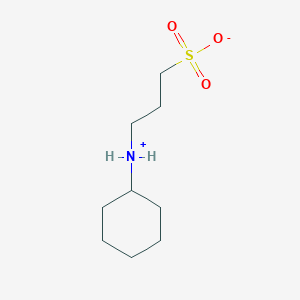

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWWRFATQTVXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061554 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1135-40-6 | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CAPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(cyclohexylamino)propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Propanesulfonic acid, 3-(cyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Cyclohexylamino)-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W981O1LXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), a vital zwitterionic buffer in biochemistry and molecular biology. The document details the primary synthesis pathway, presents experimental protocols for both batch and continuous flow methodologies, and includes a quantitative analysis of the reaction. A logical workflow diagram is provided for clear visualization of the synthesis process. This guide is intended to equip researchers and professionals in drug development and other scientific fields with the necessary information to effectively synthesize and utilize CAPS.

Introduction

3-(Cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS, is a sulfonic acid-based zwitterionic buffer. It is one of the "Good's buffers," a group of compounds selected for their suitability in biological research. CAPS is particularly valued for its buffering capacity in the alkaline pH range of 9.7 to 11.1, making it an essential component in various biochemical and analytical techniques. Its applications include use in enzyme kinetics studies, protein electrophoresis, Western blotting, and as a buffer in high-performance liquid chromatography (HPLC) for the separation of alkaline drugs. The synthesis of high-purity CAPS is therefore of significant interest to the scientific community.

Core Synthesis Pathway

The most common and direct synthesis pathway for 3-(Cyclohexylamino)-1-propanesulfonic acid involves the nucleophilic ring-opening of 1,3-propanesultone by cyclohexylamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the carbon atom of the 1,3-propanesultone, leading to the cleavage of the C-O bond in the sultone ring. This results in the formation of the zwitterionic product, CAPS.

Reaction:

Cyclohexylamine + 1,3-Propanesultone → 3-(Cyclohexylamino)-1-propanesulfonic acid

The reaction is typically carried out in an organic solvent and can be performed using either a traditional batch synthesis approach or a more modern continuous flow method utilizing a microchannel reactor.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthesis methods of CAPS.

| Parameter | Batch Synthesis (Method 1) | Batch Synthesis (Method 2) | Continuous Flow Synthesis |

| Reactants | Cyclohexylamine, 1,3-Propanesultone | Cyclohexylamine, 1,3-Propanesultone | Cyclohexylamine, 1,3-Propanesultone |

| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | Dichloromethane, Methanol, or Ethyl Acetate |

| Temperature | ~50 °C[1] | 30 °C[1] | Not specified, but reaction is exothermic |

| Reaction Time | 4 hours (heat preservation)[1] | "n" hours (heat preservation)[1] | Not applicable (continuous flow) |

| Purity | Lower purity, with issues of suspended matter[1] | Higher purity after recrystallization[1] | High purity |

| Yield | Low[1] | Not specified | High (greatly improved over batch methods) |

Experimental Protocols

Batch Synthesis Method 1 (Ethanol Solvent)[1]

-

Reaction Setup: In a reaction vessel, dissolve cyclohexylamine in ethanol.

-

Reagent Addition: Slowly add 1,3-propanesultone to the cyclohexylamine solution. The rate of addition should be controlled to maintain the reaction temperature at approximately 50°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 50°C for an additional 4 hours with continuous stirring.

-

Isolation: The crude CAPS product will precipitate out of the solution. Isolate the crude product by filtration.

-

Purification: The crude product is then purified by recrystallization. Dissolve the crude CAPS in hot water, followed by the addition of ethanol. Cool the solution to 0°C to induce crystallization.

-

Drying: Filter the purified crystals and dry them to obtain the final product.

Batch Synthesis Method 2 (DMF Solvent)[1]

-

Reaction Setup: In a reaction vessel, dissolve 1,3-propanesultone in N,N-dimethylformamide.

-

Reagent Addition: Add cyclohexylamine to the solution at a preset speed to control the reaction temperature at 30°C.

-

Reaction: After the addition of cyclohexylamine is complete, continue to stir the reaction mixture at 30°C for a specified period ("n" hours).

-

Isolation: Filter the reaction mixture to isolate the crude CAPS product.

-

Purification: Dissolve the crude product in hot water, then add ethanol. Cool the solution to 0°C to crystallize the purified CAPS.

-

Drying: Filter and dry the purified crystals.

Continuous Flow Synthesis (Microchannel Reactor)

This method utilizes a microchannel reactor for improved reaction control and yield.

-

Solution Preparation:

-

Prepare a solution of 1,3-propanesultone in an organic solvent (e.g., dichloromethane, methanol, or ethyl acetate).

-

Prepare a separate solution of cyclohexylamine in the same organic solvent.

-

-

Reaction:

-

Pump the two organic solutions simultaneously into a microchannel reactor. The pumping speeds should be carefully controlled (e.g., 1,3-propanesultone solution at 20-35 kg/h and cyclohexylamine solution at 10-25 kg/h ).

-

The reaction occurs within the microchannels of the reactor.

-

-

Crystallization and Isolation:

-

The resulting reaction solution is subjected to freezing crystallization to precipitate the crude 3-(cyclohexylamino)-1-propanesulfonic acid.

-

-

Filtration and Drying:

-

The precipitated product is then filtered under nitrogen pressure and dried to obtain the final product.

-

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the production of CAPS.

Caption: Chemical reaction for the synthesis of CAPS.

Caption: General experimental workflow for CAPS synthesis.

Conclusion

The synthesis of 3-(cyclohexylamino)-1-propanesulfonic acid is a straightforward process based on the nucleophilic addition of cyclohexylamine to 1,3-propanesultone. While traditional batch synthesis methods are accessible, they may present challenges in terms of yield and purity. The use of a continuous flow microchannel reactor offers a significant improvement in product yield. The choice of synthesis method will depend on the specific requirements of the laboratory, including scale, desired purity, and available equipment. This guide provides the foundational knowledge for the successful synthesis of this important biological buffer.

References

An In-depth Technical Guide to the Chemical Properties of CAPS Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexyl-3-aminopropanesulfonic acid, commonly known as CAPS, is a zwitterionic biological buffer that has become an indispensable tool in a wide array of biochemical, molecular biology, and drug development applications. Its ability to maintain a stable pH in the alkaline range, coupled with its minimal reactivity and low metal-binding capacity, makes it a preferred choice for sensitive enzymatic assays, protein sequencing, and electrophoretic applications. This technical guide provides a comprehensive overview of the chemical properties of CAPS buffer, detailed experimental protocols, and logical workflows to aid researchers in its effective utilization.

Core Chemical and Physical Properties

CAPS is a sulfonic acid-based buffer, one of the "Good's" buffers, designed for high water solubility and minimal biological interference. Its chemical structure features a cyclohexylamino group and a propanesulfonic acid group, which confer its characteristic pKa and buffering range.

Quantitative Data Summary

The following tables summarize the key quantitative properties of CAPS buffer, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Full Chemical Name | 3-(Cyclohexylamino)-1-propanesulfonic acid | [1] |

| Molecular Formula | C₉H₁₉NO₃S | [1] |

| Molecular Weight | 221.32 g/mol | |

| pKa at 25°C | 10.4 | [1] |

| Effective pH Range | 9.7 - 11.1 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | >300 °C |

Table 1: General Chemical Properties of CAPS. This table outlines the fundamental chemical and physical characteristics of CAPS.

| Temperature (°C) | ΔpKa/ΔT | Calculated pKa |

| 4 | -0.032 | 11.07 |

| 20 | -0.032 | 10.56 |

| 25 | -0.032 | 10.4 |

| 37 | -0.032 | 10.02 |

Table 2: Temperature Dependence of CAPS pKa. The pKa of CAPS buffer is sensitive to temperature changes.[1] This table provides calculated pKa values at common laboratory temperatures, using a temperature coefficient of -0.032/°C. It is crucial to adjust the pH of the buffer at the intended experimental temperature.[2]

| Temperature | Solubility in Water |

| 25°C | ~11.07 mg/mL |

| 4°C | Solubility decreases by approximately 30% compared to 25°C |

Table 3: Solubility of CAPS. CAPS exhibits good solubility in water at room temperature. However, its solubility is significantly reduced at lower temperatures, which can lead to precipitation and affect buffer concentration.[3]

Experimental Protocols

Detailed and accurate protocols are critical for reproducible scientific outcomes. The following sections provide step-by-step methodologies for common applications of CAPS buffer.

Preparation of 1 L of 10X CAPS Transfer Buffer (100 mM, pH 11.0)

This protocol describes the preparation of a stock solution for use in Western blotting.

Materials:

-

CAPS (MW: 221.32 g/mol )

-

Deionized water (dH₂O)

-

Sodium hydroxide (NaOH), 10 M

-

Graduated cylinder

-

Beaker (2 L)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weigh out 22.13 g of CAPS powder.

-

Add the CAPS powder to a 2 L beaker.

-

Add 800 mL of dH₂O to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 M NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 11.0.

-

Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

-

Add dH₂O to bring the final volume to 1 L.

-

Store the 10X CAPS transfer buffer at 4°C.

Figure 1. Workflow for preparing 10X CAPS transfer buffer.

Detailed Protocol for Western Blot Transfer Using CAPS Buffer

This protocol outlines the wet transfer of proteins from a polyacrylamide gel to a PVDF membrane using a CAPS-based transfer buffer.

Materials:

-

10X CAPS Transfer Buffer (100 mM CAPS, pH 11.0)

-

Methanol

-

Deionized water (dH₂O)

-

Polyacrylamide gel with separated proteins

-

PVDF membrane

-

Filter paper

-

Sponges for transfer cassette

-

Wet transfer apparatus

-

Power supply

Procedure:

-

Prepare 1X CAPS Transfer Buffer: For 1 L of 1X transfer buffer, combine 100 mL of 10X CAPS Transfer Buffer, 200 mL of methanol, and 700 mL of dH₂O. Cool the buffer to 4°C before use.[4]

-

Equilibrate Gel: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in 1X CAPS Transfer Buffer for 10-15 minutes.

-

Prepare Membrane: Cut the PVDF membrane to the size of the gel. Activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in dH₂O, and then equilibrate in 1X CAPS Transfer Buffer for at least 5 minutes.[5]

-

Assemble the Transfer Sandwich:

-

Open the transfer cassette. Place a pre-wetted sponge on the cathode (black) side.

-

Place a piece of pre-wetted filter paper on top of the sponge.

-

Carefully place the equilibrated gel on the filter paper.

-

Place the activated and equilibrated PVDF membrane on top of the gel. Ensure there are no air bubbles between the gel and the membrane. A roller can be used to gently remove any bubbles.[5]

-

Place another piece of pre-wetted filter paper on top of the membrane.

-

Place the second pre-wetted sponge on top of the filter paper.

-

Close the transfer cassette securely.

-

-

Perform the Transfer:

-

Place the transfer cassette into the wet transfer tank, ensuring the black side of the cassette is facing the cathode (-) and the clear side is facing the anode (+).

-

Fill the tank with cold 1X CAPS Transfer Buffer.

-

Connect the transfer apparatus to the power supply.

-

Conduct the transfer at a constant voltage (e.g., 100 V) for 1-2 hours at 4°C. The optimal transfer time and voltage may need to be empirically determined based on the size of the protein of interest.[6]

-

-

Post-Transfer:

-

After the transfer is complete, turn off the power supply and disassemble the transfer sandwich.

-

The membrane can be stained with Ponceau S to visualize total protein and confirm transfer efficiency.

-

Proceed with blocking and antibody incubation steps as per your standard Western blot protocol.

-

Figure 2. Workflow for Western blot protein transfer using CAPS buffer.

Protocol for Alkaline Phosphatase Activity Assay Using CAPS Buffer

CAPS buffer is well-suited for assays involving enzymes with optimal activity at alkaline pH, such as alkaline phosphatase.

Materials:

-

CAPS buffer (e.g., 100 mM, pH 10.5)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Alkaline phosphatase enzyme solution

-

Sodium hydroxide (NaOH), 0.1 M (stop solution)

-

Spectrophotometer

-

Cuvettes or 96-well plate

Procedure:

-

Prepare Reagents:

-

Prepare a 100 mM CAPS buffer solution and adjust the pH to 10.5 at the assay temperature (e.g., 37°C).

-

Prepare the pNPP substrate solution in the CAPS buffer at the desired concentration.

-

Prepare dilutions of the alkaline phosphatase enzyme in CAPS buffer.

-

-

Set up the Assay:

-

Pre-warm the CAPS buffer and pNPP substrate solution to the assay temperature.

-

In a cuvette or a well of a 96-well plate, add the appropriate volume of CAPS buffer and pNPP substrate solution.

-

-

Initiate the Reaction:

-

Add a specific volume of the enzyme solution to the cuvette/well to start the reaction. Mix gently.

-

-

Measure Absorbance:

-

Immediately place the cuvette/plate in the spectrophotometer and measure the absorbance at 405 nm.

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.

-

-

Stop the Reaction (for endpoint assays):

-

After a fixed incubation time, add 0.1 M NaOH to stop the reaction. This will also enhance the color of the p-nitrophenol product.

-

Measure the final absorbance at 405 nm.

-

-

Calculate Enzyme Activity:

-

The rate of p-nitrophenol formation is proportional to the alkaline phosphatase activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at 405 nm.

-

Conclusion

CAPS buffer is a versatile and reliable buffering agent for a variety of applications in research and drug development that require a stable alkaline pH. Its well-characterized chemical properties, including its pKa and temperature dependence, allow for precise control of experimental conditions. By following detailed protocols, such as those provided for Western blotting and enzyme assays, researchers can ensure the accuracy and reproducibility of their results. The logical workflows presented in this guide offer a clear visual representation of the key experimental steps, further aiding in the successful implementation of CAPS buffer in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. Mecanismo de análisis de la disminución de la solubilidad a baja temperatura del búfer biológico CAPS [spanish.vacutaineradditives.com]

- 4. bioradiations.com [bioradiations.com]

- 5. youtube.com [youtube.com]

- 6. nordicbiosite.com [nordicbiosite.com]

An In-depth Technical Guide on the Core Mechanism of Action of CAPS as a Zwitterionic Buffer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS), a zwitterionic buffer widely utilized in biological and biochemical research. It details the mechanism of action, physicochemical properties, and key applications of CAPS, offering researchers a thorough understanding of its utility in maintaining stable alkaline pH conditions.

Core Mechanism of Action

CAPS is a zwitterionic biological buffer, meaning its chemical structure contains both a positive and a negative charge, rendering the molecule electrically neutral overall.[1] This characteristic is central to its function. The structure of CAPS features a cyclohexylamino group, which is basic, and a propanesulfonic acid group, which is acidic.

The buffering capacity of CAPS is centered around its pKa of approximately 10.4 at 25°C.[2] This makes it an excellent choice for experiments requiring a stable alkaline environment, typically within a pH range of 9.7 to 11.1.[3] The mechanism of action involves the protonation and deprotonation of its amino group in response to changes in hydrogen ion concentration, thereby resisting significant shifts in pH.

At a pH below its pKa, the amino group of CAPS is protonated, carrying a positive charge, while the sulfonic acid group remains deprotonated with a negative charge. As the pH approaches the pKa, the amino group begins to deprotonate. This equilibrium between the protonated and deprotonated forms allows the buffer to absorb both added acid and base, thus stabilizing the pH.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for CAPS and other commonly used zwitterionic buffers for comparison.

| Property | CAPS | HEPES | CHES |

| Full Chemical Name | 3-(Cyclohexylamino)-1-propanesulfonic acid | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 2-(Cyclohexylamino)ethanesulfonic acid |

| CAS Number | 1135-40-6 | 7365-45-9 | 103-47-9 |

| Molecular Formula | C₉H₁₉NO₃S | C₈H₁₈N₂O₄S | C₈H₁₇NO₃S |

| Molecular Weight ( g/mol ) | 221.32 | 238.30 | 207.29 |

| pKa at 25°C | 10.4 | 7.5 | 9.3 |

| Buffering pH Range | 9.7 - 11.1 | 6.8 - 8.2 | 8.6 - 10.0 |

| Solubility in Water | ~5 g/100 mL at 25°C | 40 g/100 mL at 20°C[4] | Soluble |

| UV Absorbance (260/280 nm) | Low | Negligible | Low |

Experimental Protocols

Detailed methodologies for key experiments utilizing CAPS buffer are provided below.

This protocol outlines the preparation of a 10X stock solution of CAPS buffer.

Materials:

-

CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid) powder

-

Deionized water

-

2N Sodium Hydroxide (NaOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinder and beaker

-

0.22 µm sterile filter unit

Procedure:

-

Weigh 22.13 g of CAPS powder and add it to a beaker.

-

Add approximately 800 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS powder is completely dissolved.

-

Calibrate the pH meter.

-

Slowly add 2N NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 11.0.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

-

Sterilize the buffer by passing it through a 0.22 µm filter.

-

Store the 10X CAPS buffer at 4°C.

CAPS buffer is particularly useful for the transfer of high molecular weight proteins and for proteins that will be used for N-terminal sequencing, as it does not contain glycine which can interfere with Edman degradation.[5]

Materials:

-

10X CAPS Buffer (100 mM, pH 11.0)

-

Methanol

-

Deionized water

-

PVDF membrane

-

Filter paper

-

SDS-PAGE gel with separated proteins

-

Western blot transfer apparatus

Procedure:

-

Prepare 1X CAPS Transfer Buffer:

-

100 mL of 10X CAPS Buffer

-

100 mL of Methanol

-

800 mL of Deionized water

-

Mix the components and cool to 4°C before use.[1]

-

-

Prepare the PVDF Membrane:

-

Cut the PVDF membrane to the size of the gel.

-

Activate the membrane by immersing it in methanol for 30 seconds.

-

Equilibrate the membrane in 1X CAPS Transfer Buffer for at least 5 minutes.

-

-

Assemble the Transfer Stack:

-

Soak the filter paper and sponges in 1X CAPS Transfer Buffer.

-

Assemble the transfer "sandwich" in the following order: cathode side, sponge, filter paper, gel, PVDF membrane, filter paper, sponge, anode side. Ensure there are no air bubbles between the layers.

-

-

Perform the Electrotransfer:

-

Place the transfer cassette into the transfer tank filled with cold 1X CAPS Transfer Buffer.

-

Connect the power supply and run the transfer according to the manufacturer's instructions. For high molecular weight proteins, a longer transfer time or higher voltage may be necessary.[6]

-

-

Proceed with Immunodetection:

-

After transfer, the membrane can be stained to verify transfer efficiency and then proceed to blocking and antibody incubation steps.

-

CAPS buffer is recommended for blotting prior to N-terminal sequencing because it lacks primary amines that can interfere with the Edman chemistry.

Materials:

-

Protein sample separated by SDS-PAGE

-

CAPS Transfer Buffer (10 mM CAPS, 10% Methanol, pH 11.0)

-

PVDF membrane

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 50% methanol, 10% acetic acid)

-

Automated protein sequencer

Procedure:

-

Protein Transfer:

-

Perform a Western blot transfer as described in Protocol 3.2, using CAPS Transfer Buffer and a PVDF membrane.

-

-

Staining and Destaining:

-

After transfer, rinse the PVDF membrane with deionized water.

-

Stain the membrane with Coomassie Brilliant Blue R-250 for 5-10 minutes.

-

Destain the membrane with the destaining solution until the protein bands are clearly visible against a clear background.

-

Rinse the membrane thoroughly with deionized water to remove all traces of acid and methanol.

-

-

Excision and Sequencing:

-

Allow the membrane to air dry completely.

-

Carefully excise the protein band of interest with a clean scalpel.

-

The excised band is then placed into the reaction cartridge of an automated protein sequencer for Edman degradation.[5]

-

CAPS buffer provides the necessary alkaline environment for optimal activity of enzymes like alkaline phosphatase.

Materials:

-

CAPS Buffer (e.g., 100 mM, pH 10.5)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Alkaline Phosphatase (ALP) enzyme sample

-

Spectrophotometer or microplate reader

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Prepare the Reaction Mixture:

-

In a microplate well or cuvette, add a defined volume of CAPS buffer.

-

Add the enzyme sample to the buffer.

-

-

Initiate the Reaction:

-

Add the pNPP substrate to the reaction mixture to start the reaction. The final concentration of pNPP is typically 1 mg/mL.

-

-

Incubation:

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

-

Stop the Reaction:

-

Add the stop solution to terminate the enzymatic reaction.

-

-

Measure Absorbance:

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm. The intensity of the yellow color is proportional to the ALP activity.

-

-

Calculate Enzyme Activity:

-

Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on CAPS Buffer: pKa and Effective pH Range

This guide provides a comprehensive overview of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) buffer, including its physicochemical properties, preparation, and the determination of its pKa.

Core Properties of CAPS Buffer

CAPS is a zwitterionic buffer that is widely used in biochemistry and molecular biology for its stability and buffering capacity in alkaline environments.[1] As a zwitterionic compound, it possesses both a positive and a negative charge, which minimizes its interference in biological reactions.[2] Its high pKa makes it an excellent choice for experiments requiring a stable alkaline pH.[3]

Physicochemical Data

The key quantitative parameters of CAPS buffer are summarized below.

| Parameter | Value | Notes |

| pKa (at 25°C) | 10.2 - 10.6 | The dissociation constant is influenced by temperature and buffer concentration.[4] |

| Effective pH Range | 9.7 - 11.1 | The useful buffering range is generally considered to be pKa ± 1 pH unit.[2][5][6] |

| Molecular Weight | 221.32 g/mol | [2] |

| Solubility in Water | ~5 g/100 mL at 25°C | [2] |

Chemical Equilibrium of CAPS Buffer

The buffering capability of CAPS is based on the equilibrium between its weak acid (protonated) and conjugate base (deprotonated) forms. This equilibrium is what allows it to resist significant changes in pH.

Experimental Protocols

Preparation of CAPS Buffer (0.2 M, pH 11.0)

This protocol outlines the steps to prepare a 0.2 M CAPS buffer solution at a pH of 11.0.

Materials:

-

CAPS powder (MW: 221.32 g/mol )

-

Deionized water

-

2 M Sodium Hydroxide (NaOH) solution

-

Beaker (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weighing: Accurately weigh 44.3 g of CAPS powder.[7]

-

Dissolving: Add the weighed CAPS powder to a 1 L beaker containing approximately 800 mL of deionized water.[7]

-

Mixing: Place the beaker on a magnetic stirrer and stir until all the powder is completely dissolved, resulting in a clear solution.[7]

-

pH Adjustment: Immerse the calibrated pH electrode into the solution. Slowly add 2 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH meter reads a stable 11.0.[7]

-

Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: If required for your application, sterilize the buffer solution by autoclaving or filtration. Store in a sealed container at room temperature.[7]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak acid like CAPS.[8] This involves titrating the buffer with a strong base and monitoring the pH change. The pKa is the pH at which the weak acid and its conjugate base are in equal concentrations, corresponding to the midpoint of the titration curve's steepest region.[9]

Materials:

-

CAPS solution of known concentration (e.g., 0.1 M)

-

Standardized strong base titrant (e.g., 0.1 M NaOH)

-

Calibrated pH meter with an electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Setup: Place a known volume of the CAPS solution into a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and start gentle stirring.

-

Initial Measurement: Record the initial pH of the CAPS solution.

-

Titration: Begin adding the NaOH titrant from the buret in small, precise increments.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point (the inflection point of the curve).

-

The pKa is the pH value at the half-equivalence point (i.e., when half the volume of NaOH needed to reach the equivalence point has been added). This can be determined from the graph.[9]

-

Applications in Research and Drug Development

Due to its high pH buffering range, CAPS is invaluable in various applications:

-

Western Blotting: It is frequently used as a transfer buffer for proteins, especially those with high isoelectric points.[2][10]

-

Enzyme Kinetics: It provides a stable alkaline environment for studying enzyme activity at high pH.[2]

-

Protein Sequencing: Its properties are beneficial in procedures for identifying and sequencing proteins and peptides.[10]

References

- 1. What are the common problems in preparing CAPS buffer solution and how to solve them-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 2. jadechemwh.com [jadechemwh.com]

- 3. Is the pH and concentration of CAPS buffer solution related - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. CAPS buffer potentiometric titration method for titrating content or concentration - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAPS (0.5 M, pH 10.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

Solubility of N-Cyclohexyl-3-aminopropanesulfonic Acid (CAPS) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), a zwitterionic buffer widely used in biochemistry and molecular biology. Understanding the solubility of CAPS in various organic solvents is critical for its application in diverse experimental and industrial settings, including drug formulation, protein chemistry, and diagnostic assay development.

Core Principles of CAPS Solubility

CAPS is a zwitterionic compound, meaning it contains both a positive and a negative charge on different parts of the molecule, specifically a tertiary amino group and a sulfonic acid group. This dual nature governs its solubility characteristics. Its high solubility in water is attributed to the strong hydrogen bonding interactions between the polar functional groups of CAPS and water molecules. In organic solvents, its solubility is dictated by the solvent's polarity, protic or aprotic nature, and its ability to interact with the charged and non-polar (cyclohexyl) moieties of the CAPS molecule.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of CAPS in water and selected organic solvents. It is important to note that data for a broad range of organic solvents is limited in publicly available literature.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Notes |

| Water | H₂O | 18.02 | 20 | 100 g/L[1] | Also reported as 0.5 M[2] and 9 g/100 mL[3][4]. The term "very soluble" is also used[5]. |

| Methanol | CH₃OH | 32.04 | Room Temperature | 1% (w/v)[1] | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ≥ 0.5 mg/mL (2.26 mM) | This is a minimum solubility; the saturation point is unknown. Preparation involves a 10% DMSO solution in a formulation with PEG300, Tween-80, and saline[6]. Another source states 5 mg/mL (22.59 mM) but requires sonication to dissolve. It is also noted that hygroscopic DMSO can significantly affect solubility, and newly opened DMSO is recommended[6]. |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of CAPS in various organic solvents are not extensively published, a general and robust methodology can be followed. The following protocol is a standard approach for determining the solubility of a solid compound in a liquid solvent.

Protocol: Determination of CAPS Solubility by the Isothermal Shake-Flask Method

1. Materials and Equipment:

- N-cyclohexyl-3-aminopropanesulfonic acid (CAPS), analytical grade

- Organic solvents of interest, HPLC grade or higher

- Analytical balance (± 0.1 mg)

- Thermostatically controlled shaker or incubator

- Centrifuge

- Volumetric flasks and pipettes

- HPLC-UV or other suitable analytical instrumentation for quantification

- Syringe filters (0.22 µm)

2. Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of CAPS to a known volume of the organic solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

- Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

- Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of CAPS.

- Calculation: Calculate the solubility of CAPS in the organic solvent using the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like CAPS.

Caption: Workflow for determining the solubility of CAPS.

Signaling Pathways and Logical Relationships

The solubility of a zwitterionic compound like CAPS in different solvents is governed by a balance of intermolecular forces. The following diagram illustrates the key interactions at play.

Caption: Factors influencing the solubility of CAPS.

References

- 1. 40320009-1 | CAPS Buffer 0.5M, pH 9.0 Clinisciences [clinisciences.com]

- 2. Cas 1135-40-6,N-Cyclohexyl-3-aminopropanesulfonic acid | lookchem [lookchem.com]

- 3. N-Cyclohexyl-3-aminopropanesulfonic acid | CAS#:1135-40-6 | Chemsrc [chemsrc.com]

- 4. Acetonitrile as a substitute for ethanol/propylene oxide in tissue processing for transmission electron microscopy: comparison of fine structure and lipid solubility in mouse liver, kidney, and intestine [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. libios.fr [libios.fr]

An In-depth Technical Guide to 3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclohexylamino)-1-propanesulfonic acid, commonly known as CAPS. It details its molecular structure, physicochemical properties, synthesis, and key applications in scientific research, with a particular focus on its role as a biological buffer. This document includes detailed experimental protocols for its use and summarizes quantitative data in accessible tables. Furthermore, it provides visualizations of its molecular structure and a typical experimental workflow utilizing Graphviz diagrams.

Introduction

3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) is a zwitterionic organic compound widely utilized in biochemistry and molecular biology. Its primary application is as a buffering agent, particularly in high pH environments, owing to its pKa of approximately 10.4 at 25°C.[1][2][3][4] This makes it an invaluable tool for various experimental procedures, including protein electrophoresis, Western blotting, and enzyme kinetics studies that require stable alkaline conditions.[4] Its molecular structure, featuring both a sulfonic acid group and a secondary amine, confers its buffering capabilities and zwitterionic nature at physiological and higher pH values.

Molecular Structure and Identification

The molecular structure of CAPS consists of a cyclohexane ring attached to an aminopropylsulfonic acid moiety. This structure imparts both hydrophobic (cyclohexyl ring) and hydrophilic (sulfonic acid and amino groups) characteristics to the molecule.

Key Identifiers:

Physicochemical Properties

CAPS is typically a white crystalline powder with good solubility in water.[6] Its zwitterionic nature makes it a reliable component in various biological assays.

| Property | Value | Reference(s) |

| Appearance | White solid/powder | |

| Melting Point | >300 °C | [1][2] |

| pKa (at 25°C) | 10.4 | [1][2][8] |

| Buffering pH Range | 9.7 - 11.1 | [1][8] |

| Solubility in Water | 110 g/L at 20°C | [7] |

| InChI Key | PJWWRFATQTVXHA-UHFFFAOYSA-N | [5][7] |

Temperature Dependence of pKa

The pKa of amine-based buffers like CAPS is known to be temperature-dependent. As the temperature decreases, the pKa of CAPS increases, leading to a more alkaline buffer at lower temperatures for a solution of a given composition. This is an important consideration when preparing and using CAPS buffer for experiments conducted at temperatures other than ambient, such as 4°C. The temperature coefficient for CAPS (d(pKa)/dT) is approximately -0.018/°C.

| Temperature (°C) | Estimated pKa |

| 4 | 10.78 |

| 25 | 10.40 |

| 37 | 10.18 |

Note: These are estimated values based on the temperature coefficient and the pKa at 25°C.

Synthesis

While several commercial suppliers provide high-purity CAPS, understanding its synthesis is valuable for specialized applications. A plausible synthetic route involves the reaction of cyclohexylamine with a suitable sulfonating agent. A detailed protocol for the synthesis of the closely related 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid suggests a general approach. The synthesis of CAPS would likely involve the reaction of cyclohexylamine with 3-chloropropanesulfonyl chloride, followed by hydrolysis.

Plausible Synthetic Workflow:

Caption: Plausible synthesis of CAPS via nucleophilic ring-opening of 1,3-propane sultone with cyclohexylamine.

Spectroscopic Data

The structural integrity of CAPS can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, as well as the methylene protons of the propanesulfonic acid chain.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the carbons of the cyclohexyl ring and the propyl chain.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine, the S=O bonds of the sulfonic acid group, and the C-H bonds of the aliphatic structure. A published FTIR spectrum is available on PubChem for reference.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments from the parent molecule.

Applications in Research

CAPS is a versatile tool in the modern research laboratory, primarily due to its buffering capacity in the alkaline pH range.

-

Western Blotting and Electrotransfer: CAPS buffer is widely used for the electrotransfer of proteins from polyacrylamide gels to nitrocellulose or PVDF membranes, especially for high molecular weight proteins.[2][4][5] Its high pH facilitates the efficient transfer of proteins with high isoelectric points.[4][8]

-

Enzyme Kinetics: It is employed in enzymatic assays that require a stable high pH for optimal enzyme activity.

-

Protein Sequencing: The absence of primary amines in its structure makes it suitable for N-terminal protein sequencing applications where buffers like Tris would interfere.

-

Capillary Electrophoresis: CAPS is utilized as a buffer component in capillary electrophoresis for the separation of various biomolecules.

Experimental Workflow for Western Blotting using CAPS buffer:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Analisi del meccanismo di riduzione della solubilità a bassa temperatura del CAPS tampone biologico [italian.vacutaineradditives.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. whitman.edu [whitman.edu]

- 7. 3-(Cyclohexylamino)-1-propanesulfonic acid | C9H19NO3S | CID 70815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

CAPS Buffer: A Technical Guide to its Metal Ion Chelation Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic biological buffer widely utilized in various biochemical and physiological studies. Its utility is particularly noted in experimental systems where the maintenance of a stable alkaline pH (ranging from 9.7 to 11.1) is critical. A key, yet often overlooked, characteristic of any biological buffer is its capacity for metal ion chelation. The interaction between buffer components and metal ions can significantly impact experimental outcomes, particularly in studies involving metalloenzymes, protein-metal binding, and certain cellular signaling pathways. This technical guide provides an in-depth analysis of the metal ion chelation capacity of CAPS buffer, presenting the available data, outlining experimental methodologies for its determination, and discussing the implications for researchers.

Metal Ion Chelation Capacity of CAPS Buffer

Based on available scientific literature and technical product information, CAPS buffer is consistently characterized as having a very low or negligible capacity for metal ion chelation.[1][2][3] This property is a significant advantage in experimental designs where the concentration of free metal ions must be precisely controlled. Unlike buffers such as Tris or phosphate, which are known to interact with and, in some cases, precipitate divalent metal ions, CAPS is considered a non-coordinating buffer.[1][2]

Quantitative Data

For researchers requiring a buffer in the alkaline range with minimal metal ion interaction, CAPS is a highly recommended choice.[1][2] The qualitative assessment from multiple sources indicates its suitability for use in assays with metal-dependent enzymes where chelation by the buffer would inhibit enzyme activity.[1][2][3]

The following table summarizes the reported metal-binding behavior of CAPS in comparison to other common biological buffers.

| Buffer | Useful pH Range | Reported Metal Ion Interaction |

| CAPS | 9.7 - 11.1 | Negligible [1][2][3] |

| HEPES | 6.8 - 8.2 | Negligible |

| PIPES | 6.1 - 7.5 | Negligible |

| TES | 6.8 - 8.2 | Low |

| Tris | 7.5 - 9.0 | Strong interaction with various metals |

| Bis-Tris Propane | 6.4 - 9.5 | Strong interaction with various metals |

| Phosphate | 6.0 - 8.0 | Forms insoluble salts with divalent metals |

Experimental Protocols for Determining Metal Ion Chelation Capacity

For researchers who need to validate the non-chelating nature of CAPS for their specific experimental conditions or determine its weak binding constants, potentiometric titration and spectrophotometric methods are commonly employed.

Potentiometric Titration

This method involves the direct measurement of the change in hydrogen ion concentration (pH) in a solution containing the buffer and a metal ion upon titration with a strong base. The data can be used to calculate the stability constants of the metal-buffer complex.

Materials:

-

CAPS buffer solution of known concentration (e.g., 0.1 M)

-

Metal salt solution of known concentration (e.g., 0.01 M of CaCl₂, MgCl₂, ZnCl₂, etc.)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter and electrode

-

Inert gas (e.g., Argon or Nitrogen) to prevent carbonate formation

-

Constant temperature water bath

Procedure:

-

Prepare a solution of CAPS buffer and the metal salt in a thermostatted reaction vessel.

-

Purge the solution with an inert gas for at least 30 minutes to remove dissolved CO₂.

-

Calibrate the pH electrode using standard buffers.

-

Begin the titration by adding small, precise aliquots of the standardized strong base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the expected equivalence point.

-

Analyze the resulting titration curve using appropriate software to calculate the protonation constants of the buffer and the stability constants of the metal-buffer complexes.

Spectrophotometric Analysis

This technique is suitable when the formation of a metal-buffer complex results in a change in the absorbance spectrum of a competing indicator dye or the complex itself.

Materials:

-

CAPS buffer solution

-

Metal salt solution

-

A suitable indicator dye that changes absorbance upon metal binding (e.g., murexide for Ca²⁺)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of solutions with a constant concentration of the indicator dye and varying concentrations of CAPS buffer.

-

Add a known concentration of the metal ion to each solution.

-

Measure the absorbance spectrum of each solution at the wavelength of maximum absorbance for the metal-indicator complex.

-

The change in absorbance can be used to determine the concentration of the free and complexed metal ions, from which the stability constant of the metal-CAPS complex can be calculated.

Visualizing Experimental Workflows

The following diagrams illustrate a generalized workflow for assessing the impact of a buffer's metal chelation on enzyme activity and a decision-making process for buffer selection.

References

Methodological & Application

Preparing 10x CAPS Buffer for Enhanced Western Blotting Efficiency

Application Notes for Researchers, Scientists, and Drug Development Professionals

The CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer system is a valuable tool in western blotting, particularly for the efficient transfer of high molecular weight (HMW) proteins and for applications requiring N-terminal protein sequencing. Its high pH of 11.0 facilitates the effective transfer of proteins that may be difficult to elute from the gel matrix using standard Towbin buffer.[1][2] Furthermore, the absence of glycine in the CAPS buffer system prevents interference with downstream protein sequencing applications.[1][2]

Key Applications and Advantages:

-

High Molecular Weight (HMW) Protein Transfer: CAPS buffer is recommended for proteins greater than 20 kDa and is particularly advantageous for those exceeding 150 kDa.[1] The alkaline environment promotes the transfer of these larger proteins from the polyacrylamide gel to the membrane.

-

Protein Sequencing: As CAPS buffer does not contain glycine, it is the preferred choice when the transferred proteins are intended for subsequent N-terminal sequencing analysis.[1][2]

-

Basic Proteins: The high pH of the CAPS buffer is also beneficial for the transfer of basic proteins, which may have a neutral charge at the pH of standard Towbin buffer, thus hindering their migration.

Optimizing Transfer Conditions with CAPS Buffer:

Several factors can be adjusted to optimize the transfer efficiency when using CAPS buffer, including the concentration of methanol and the addition of Sodium Dodecyl Sulfate (SDS).

-

Methanol Concentration: Methanol aids in the removal of SDS from proteins, which can enhance their binding to nitrocellulose membranes. However, for HMW proteins, a lower concentration of methanol (e.g., 10%) can promote gel swelling, which facilitates the transfer of these larger molecules out of the gel matrix.[3][4]

-

SDS Addition: The inclusion of a low concentration of SDS (up to 0.1%) in the transfer buffer can improve the elution of HMW proteins from the gel. However, it's important to note that SDS can decrease the binding of proteins to nitrocellulose membranes. Therefore, when SDS is added, the use of a PVDF membrane is recommended.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the preparation and use of CAPS buffer in western blotting.

Table 1: Composition of 10x and 1x CAPS Buffer

| Component | 10x CAPS Stock Solution (1 L) | 1x CAPS Working Buffer (1 L) |

| CAPS | 22.13 g | 2.21 g (10 mM) |

| Deionized Water | to 1 L | to 800 ml |

| Methanol | - | 200 ml (20%)* |

| pH | 11.0 (Adjust with NaOH) | 11.0 |

*The concentration of methanol can be adjusted based on the molecular weight of the target protein.

Table 2: Recommended Wet Transfer Conditions using 1x CAPS Buffer

| Protein Molecular Weight | Voltage | Time | Key Considerations |

| < 30 kDa | 100 V | 30 - 60 min | Use a 0.2 µm pore size membrane to prevent "blow-through". |

| 30 - 150 kDa | 100 V | 60 - 90 min | Standard conditions are generally effective. |

| > 150 kDa | 20 - 30 V | Overnight (12-16 hours) | Perform transfer at 4°C to minimize protein degradation. Lower methanol concentration (e.g., 10%) may improve efficiency.[5] |

Table 3: Comparison of Transfer Buffers for High Molecular Weight Proteins

| Feature | CAPS Buffer | Towbin Buffer |

| Primary Application | High molecular weight proteins (>150 kDa), protein sequencing.[1] | General purpose, broad range of protein sizes. |

| pH | 11.0 | ~8.3 |

| Composition | 10 mM CAPS, 10-20% Methanol | 25 mM Tris, 192 mM Glycine, 20% Methanol |

| Transfer Efficiency for HMW Proteins | Generally higher due to alkaline pH. | Can be less efficient for very large proteins. |

| Compatibility with Protein Sequencing | Yes (glycine-free).[1][2] | No (glycine interferes).[2] |

Experimental Protocols

Protocol 1: Preparation of 10x CAPS Buffer (1 Liter)

Materials:

-

CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), MW: 221.32 g/mol

-

Sodium Hydroxide (NaOH)

-

Deionized water

-

1 L graduated cylinder

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weigh out 22.13 g of CAPS and add it to a beaker containing approximately 800 ml of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.

-

Carefully adjust the pH of the solution to 11.0 using NaOH.

-

Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.

-

Store the 10x CAPS buffer at 4°C.

Protocol 2: Western Blotting Wet Transfer Using 1x CAPS Buffer

Materials:

-

10x CAPS Buffer

-

Methanol

-

Deionized water

-

Polyacrylamide gel with separated proteins

-

PVDF or nitrocellulose membrane

-

Filter paper

-

Sponges

-

Transfer apparatus and power supply

Procedure:

-

Prepare 1x CAPS Transfer Buffer: For 1 liter of 1x CAPS transfer buffer, mix 100 ml of 10x CAPS buffer with 200 ml of methanol and 700 ml of deionized water. For high molecular weight proteins, you may reduce the methanol to 100 ml and increase the deionized water to 800 ml.

-

Equilibrate Components:

-

Soak the sponges and filter paper in 1x CAPS transfer buffer for at least 10 minutes.

-

If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x CAPS transfer buffer for at least 5 minutes. Nitrocellulose membranes should be directly equilibrated in the transfer buffer.

-

Carefully remove the stacking gel from your polyacrylamide gel and equilibrate the resolving gel in 1x CAPS transfer buffer for 10-15 minutes.

-

-

Assemble the Transfer Sandwich:

-

Place the cassette anode side down and position a pre-soaked sponge on it.

-

Place two pieces of pre-soaked filter paper on top of the sponge.

-

Carefully place the equilibrated gel on the filter paper.

-

Place the pre-soaked membrane on top of the gel, ensuring there are no air bubbles between the gel and the membrane. Use a roller or a pipette to gently remove any bubbles.

-

Place two more pieces of pre-soaked filter paper on top of the membrane.

-

Place the final pre-soaked sponge on top of the filter paper.

-

Close the cassette.

-

-

Perform the Electrotransfer:

-

Place the transfer cassette into the transfer tank, ensuring the gel side is towards the cathode (negative electrode) and the membrane side is towards the anode (positive electrode).

-

Fill the tank with cold 1x CAPS transfer buffer.

-

Connect the power supply and perform the transfer according to the recommended conditions in Table 2. For high molecular weight proteins, it is advisable to perform the transfer in a cold room or with an ice pack in the transfer tank.

-

-

Post-Transfer:

-

After the transfer is complete, turn off the power supply and disassemble the transfer sandwich.

-

Rinse the membrane briefly in deionized water and proceed with blocking and immunodetection.

-

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

Caption: A simple flowchart for preparing 10x CAPS buffer.

Caption: Overview of the western blot transfer process.

References

Application Notes and Protocols for High Molecular Weight Protein Transfer Using CAPS Buffer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transfer of high molecular weight (HMW) proteins (>150 kDa) during Western blotting procedures presents a significant challenge. Standard transfer buffers, such as the commonly used Towbin buffer (Tris-Glycine), are often inefficient for these large proteins, leading to incomplete transfer and weak signals. This can be attributed to factors like protein precipitation within the gel matrix and the slower mobility of larger molecules. CAPS (3-(cyclohexylamino)-1-propanesulfonic acid) buffer, with its high buffering pH, offers a robust alternative for the efficient transfer of HMW proteins.

These application notes provide a detailed guide and protocols for utilizing CAPS buffer to enhance the transfer of high molecular weight proteins in Western blotting applications.

Principles of High Molecular Weight Protein Transfer with CAPS Buffer

The effectiveness of CAPS buffer in transferring large proteins stems primarily from its high pH (typically 10.5-11). This alkaline environment promotes the elution of proteins from the SDS-PAGE gel by ensuring they maintain a net negative charge, thereby facilitating their migration towards the anode.

Key Components and Their Roles:

-

CAPS: As the buffering agent, CAPS maintains a stable, high pH throughout the transfer process. This is particularly crucial for extended transfer times often required for HMW proteins.

-

Methanol: Methanol is a critical component that influences both protein elution from the gel and its binding to the membrane. For HMW proteins, a lower concentration of methanol (10%) is often recommended. While methanol aids in stripping SDS from proteins to improve membrane binding, high concentrations can cause gel pores to shrink, hindering the transfer of large proteins.

-

SDS (Sodium Dodecyl Sulfate): The addition of a low concentration of SDS (up to 0.1%) to the transfer buffer can be beneficial for HMW proteins. SDS helps to maintain the solubility of large proteins and promotes their elution from the gel. However, it's important to use it judiciously as excessive SDS can inhibit the binding of proteins to the membrane.

Data Presentation: Comparison of Transfer Buffers

| Feature | Towbin Buffer (Tris-Glycine) | CAPS Buffer |

| Typical pH | ~8.3 | 10.5 - 11 |

| Suitability for HMW Proteins (>150 kDa) | Less efficient; may result in incomplete transfer. | Recommended for efficient transfer. |

| Key Advantage | Widely used and suitable for a broad range of protein sizes. | High pH enhances elution of large proteins from the gel. |

| Potential Issues for HMW Proteins | Slower migration and potential for precipitation of large proteins within the gel. | Requires optimization of methanol and SDS concentrations. |

| Interference with Protein Sequencing | Glycine can interfere with downstream N-terminal protein sequencing. | Does not contain glycine, making it suitable for subsequent sequencing applications. |

Experimental Protocols

Materials and Reagents

-

CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)

-

Tris (tris(hydroxymethyl)aminomethane)

-

Sodium Hydroxide (NaOH)

-

Methanol (analytical grade)

-

SDS (Sodium Dodecyl Sulfate)

-

Deionized water (dH₂O)

-

PVDF or nitrocellulose membrane (0.45 µm pore size recommended)

-

Filter paper (thick)

-

SDS-PAGE gel with separated proteins

-

Wet or semi-dry transfer apparatus

-

Power supply

Buffer Preparation

10x CAPS Stock Solution (100 mM, pH 11.0)

-

Dissolve 22.13 g of CAPS in 800 mL of dH₂O.

-

Adjust the pH to 11.0 with 10 N NaOH.

-

Bring the final volume to 1 L with dH₂O.

-

Store at 4°C.

1x CAPS Transfer Buffer (10 mM CAPS, 10% Methanol)

-

To 800 mL of dH₂O, add 100 mL of 10x CAPS stock solution.

-

Add 100 mL of methanol.

-

The final pH should be around 11.0. Do not adjust the pH.

-

Prepare fresh before use and chill to 4°C.

-

Optional: Add SDS to a final concentration of 0.05-0.1% to aid in the transfer of very large or hydrophobic proteins.

Tris-CAPS Discontinuous Buffer System for Semi-Dry Transfer

-

Anode Buffer (on the membrane side): 60 mM Tris, 40 mM CAPS, 15% Methanol, pH 9.6.

-

Cathode Buffer (on the gel side): 60 mM Tris, 40 mM CAPS, 0.1% SDS, pH 9.6.

Protocol 1: Wet Tank Transfer for HMW Proteins

This method is generally recommended for the efficient transfer of high molecular weight proteins.

-

Gel Equilibration: After electrophoresis, carefully remove the gel from the cassette. Equilibrate the gel in 1x CAPS transfer buffer for 10-15 minutes. This step helps to remove residual electrophoresis buffer salts.

-

Membrane Preparation: Cut a piece of PVDF or nitrocellulose membrane to the size of the gel. If using PVDF, activate the membrane by soaking it in methanol for 1-2 minutes, followed by a brief rinse in dH₂O and then equilibration in the transfer buffer for at least 5 minutes. For nitrocellulose, simply equilibrate in the transfer buffer.

-

Assembling the Transfer "Sandwich":

-

Submerge the transfer cassette in a tray of cold 1x CAPS transfer buffer.

-

On the cathode (black) side of the cassette, place a pre-soaked fiber pad, followed by 2-3 sheets of pre-soaked filter paper.

-

Carefully place the equilibrated gel on top of the filter paper.

-

Place the prepared membrane on top of the gel, ensuring no air bubbles are trapped between the gel and the membrane. A clean roller can be used to gently remove any bubbles.

-

Place 2-3 sheets of pre-soaked filter paper on top of the membrane, followed by another pre-soaked fiber pad.

-

Close the cassette securely.

-

-

Transfer:

-

Place the cassette into the transfer tank, ensuring the black side (gel) is facing the cathode (-) and the clear side (membrane) is facing the anode (+).

-

Fill the tank with cold 1x CAPS transfer buffer. A frozen ice pack can be placed in the tank to maintain a low temperature.

-

Connect the tank to the power supply.

-

Transfer at a constant voltage of 70-100V for 90 minutes to 2 hours, or overnight at a lower voltage (e.g., 20-30V) at 4°C. Transfer times and voltages may require optimization depending on the specific protein and equipment.

-

-

Post-Transfer:

-

After the transfer is complete, disassemble the sandwich.

-

To check transfer efficiency, you can stain the membrane with Ponceau S and the gel with Coomassie Blue.

-

Protocol 2: Discontinuous Semi-Dry Transfer for HMW Proteins

Semi-dry transfer is faster but generally considered less efficient for very large proteins than wet transfer. However, a discontinuous buffer system can improve efficiency.

-

Gel and Membrane Preparation: Prepare the gel and membrane as described in the wet transfer protocol.

-

Soaking the Filter Paper:

-

Soak 2-3 sheets of filter paper (cut to the size of the gel) in the Anode Buffer.

-

Soak another 2-3 sheets of filter paper in the Cathode Buffer.

-

-

Assembling the Transfer Stack:

-

On the anode plate of the semi-dry blotter, place the filter paper soaked in Anode Buffer.

-

Place the equilibrated membrane on top.

-

Place the equilibrated gel on the membrane.

-

Place the filter paper soaked in Cathode Buffer on top of the gel.

-

Ensure to remove any air bubbles between the layers.

-

-

Transfer:

-

Close the semi-dry transfer apparatus.

-

Transfer according to the manufacturer's instructions. A typical starting point is 15-25V for 30-45 minutes.

-

Mandatory Visualizations

Caption: Workflow for HMW protein transfer using CAPS buffer.

Caption: Assembly of the Western blot transfer sandwich.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak signal for HMW protein | Inefficient transfer out of the gel. | - Increase transfer time or voltage.- Add 0.05-0.1% SDS to the CAPS transfer buffer to improve protein elution.- Use a lower percentage acrylamide gel for better protein mobility.- Ensure the transfer buffer was fresh and cold. |

| Protein transferred through the membrane ("blow-through"). | - Reduce transfer time or voltage.- Use a PVDF membrane with a smaller pore size (0.2 µm).- Ensure adequate methanol concentration (at least 10%) to facilitate binding. | |

| "Swirling" or distorted bands | Air bubbles between the gel and membrane. | - Be meticulous when assembling the transfer sandwich; use a roller to remove all air bubbles. |

| Overheating during transfer. | - Perform the transfer at 4°C or use an ice pack in the wet transfer tank.- Ensure the buffer is not reused. | |

| High background on the membrane | Contaminated transfer buffer or equipment. | - Use fresh, high-purity reagents for buffer preparation.- Ensure all containers and equipment are clean. |

| Membrane touched with bare hands. | - Always handle the membrane with clean forceps. |

Conclusion

The use of CAPS buffer provides a significant advantage for the successful Western blot analysis of high molecular weight proteins. Its high pH is optimal for promoting the efficient elution of large proteins from the polyacrylamide gel, a common bottleneck in standard protocols. By carefully optimizing the transfer conditions, including buffer composition, transfer time, and voltage, researchers can achieve reliable and robust detection of HMW proteins, which is critical for many areas of biological and pharmaceutical research.

Application Notes and Protocols for CAPS Buffer in Semi-Dry Western Blot Transfer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The transfer of proteins from the polyacrylamide gel to a solid-phase membrane is a critical step influencing the accuracy and reliability of the results. Semi-dry western blotting offers a rapid and efficient alternative to traditional wet tank transfer methods, requiring significantly less buffer and time. The choice of transfer buffer in this system is paramount for achieving optimal protein transfer, especially for proteins with high molecular weights or those intended for downstream applications like N-terminal sequencing.

This document provides a detailed protocol and application notes for the use of CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid) buffer in semi-dry western blot transfer. CAPS buffer, with its high pH (typically 10.5-11.0), is particularly advantageous for the efficient transfer of a broad range of proteins, including high molecular weight (HMW) and basic proteins.[1][2] Its composition, lacking glycine, also makes it compatible with subsequent protein sequencing applications.[2]

Data Presentation: Comparison of Transfer Buffer Systems

The selection of an appropriate transfer buffer is critical for successful protein transfer. The following tables summarize the key characteristics and recommended applications of common buffer systems used in semi-dry western blotting.

Table 1: Comparison of Common Semi-Dry Transfer Buffers

| Buffer System | Composition | pH | Key Advantages | Recommended Applications |

| CAPS (Continuous) | 10 mM CAPS, 10% Methanol | 10.5-11.0 | Good for high molecular weight and basic proteins; Compatible with N-terminal sequencing.[1][2] | High MW proteins (>150 kDa), basic proteins, proteins for sequencing.[1] |

| Towbin | 25 mM Tris, 192 mM Glycine, 20% Methanol | ~8.3 | Widely used, generally good for a broad range of proteins.[3] | Routine transfer of most proteins (30-120 kDa).[4] |

| Tris-CAPS (Discontinuous) | Anode: 60 mM Tris, 40 mM CAPS, 15% Methanol Cathode: 60 mM Tris, 40 mM CAPS, 0.1% SDS | 9.6 | Increased transfer efficiency due to optimized anode and cathode buffers.[1][3] | Broad range of protein sizes, including high MW proteins.[1] |

Table 2: Recommended Transfer Conditions for CAPS Buffer (Semi-Dry)

| Parameter | Recommendation | Rationale |

| Voltage | Constant 15-25 V | Provides a consistent driving force for protein migration. |

| Current | Constant ~1-2 mA/cm² of gel area | Helps to control heat generation and ensure even transfer. |

| Time | 30-60 minutes | Shorter times for low MW proteins, longer for high MW proteins.[3][4] |

| Methanol Concentration | 10-20% | Promotes protein binding to the membrane. Can be reduced for very high MW proteins to prevent precipitation.[2] |

| SDS Addition (in Cathode Buffer) | 0.01-0.1% | Facilitates elution of proteins from the gel, especially high MW proteins.[1][5] |

Experimental Protocols

I. Preparation of CAPS Transfer Buffer

A. 10x CAPS Stock Solution (100 mM, pH 11.0)

-

Dissolve 22.13 g of CAPS in 800 mL of high-purity water.

-

Adjust the pH to 11.0 with 10 M NaOH.

-

Bring the final volume to 1 L with high-purity water.

-

Store at 4°C.

B. 1x Continuous CAPS Transfer Buffer (10 mM CAPS, 10% Methanol)

-

To prepare 1 L of buffer:

-

100 mL of 10x CAPS Stock Solution

-

100 mL of Methanol

-

800 mL of high-purity water

-

-